

Bromoethane-13C2: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Bromoethane-13C2*

CAS No.: *34189-75-8*

Cat. No.: *B1339984*

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An In-depth Examination of Synthesis, Characterization, and Application in Quantitative Mass Spectrometry

Introduction

In the landscape of modern drug discovery, metabolic research, and environmental analysis, the demand for high-purity, stable isotope-labeled compounds has never been greater. These molecules are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis. **Bromoethane-13C2**, the fully carbon-13 labeled isotopologue of bromoethane, serves as a critical internal standard and an ethylating agent tracer. Its physicochemical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute chromatographically and undergo the same ionization and fragmentation processes in a mass spectrometer. However, its distinct mass shift of +2 Da provides an unambiguous signal for precise quantification, effectively correcting for matrix effects and variations during sample preparation and analysis.^{[1][2][3]} This guide provides a senior application scientist's perspective on the synthesis, analytical validation, and practical application of **Bromoethane-13C2** for researchers, scientists, and drug development professionals.

Core Properties and Identification

Accurate identification and characterization are the foundation of any scientifically valid study.

Bromoethane-13C2 is distinguished by its specific CAS number and molecular weight, which reflect its isotopic enrichment.

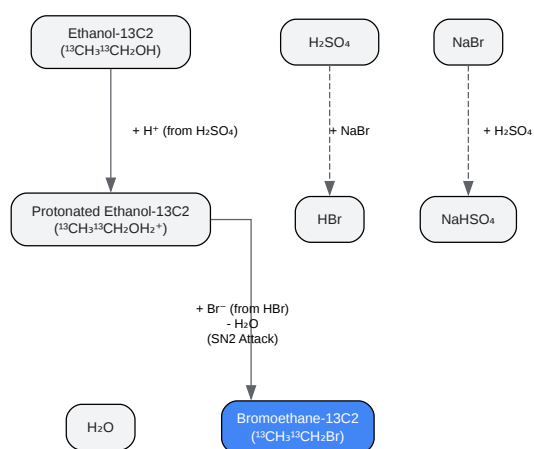
Property	Value	Source(s)
Chemical Name	Bromoethane-1,2-13C2	N/A
Synonyms	Ethyl-13C2 bromide	[4]
Molecular Formula	¹³ C ₂ H ₅ Br	[5]
CAS Number	34189-75-8	[4][5]
Molecular Weight	110.95 g/mol	[4][5]
Mass Shift vs. Unlabeled	+2.0067 Da	[6]
Boiling Point	37-40 °C	[6]
Density	1.487 g/mL at 25 °C	[6]
Refractive Index	n _{20/D} 1.424	[6]

Synthesis and Mechanistic Rationale

The synthesis of **Bromoethane-13C2** is a direct adaptation of classic organic chemistry principles, substituting the standard starting material with its labeled analogue, Ethanol-13C2. The most common and reliable laboratory-scale method is the nucleophilic substitution of the hydroxyl group in ethanol using a bromine source, typically hydrobromic acid generated in situ or phosphorus tribromide.

Method 1: Synthesis via HBr/H₂SO₄

This is a robust and widely documented S_N2 reaction.[7][8] Concentrated sulfuric acid serves two critical roles: it protonates the hydroxyl group of the ethanol, converting it into a much better leaving group (water), and it reacts with a bromide salt (e.g., sodium or potassium bromide) to generate hydrobromic acid (HBr) in situ.[4][9] The bromide ion then acts as the nucleophile, attacking the electrophilic carbon and displacing the water molecule.

Figure 1. Reaction pathway for the synthesis of Bromoethane-13C2 via the HBr/H₂SO₄ method.

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Caption: Synthesis of **Bromoethane-13C2** from Ethanol-13C2.

This protocol is adapted from established methods for the synthesis of unlabeled bromoethane. [4][5][10] CAUTION: This procedure involves corrosive and volatile substances and must be

performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- **Setup:** Assemble a 100 mL round-bottom flask with a dropping funnel and a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.
- **Reagents:** To the round-bottom flask, add 10 g of sodium bromide (or an equimolar amount of potassium bromide).
- **Ethanol Addition:** In a separate beaker, mix 10 mL of Ethanol-13C2 (99 atom % ¹³C) with 10 mL of water. Add this solution to the round-bottom flask containing the sodium bromide.
- **Acid Addition:** Cool the flask in an ice bath. Slowly and with constant swirling, add 10 mL of concentrated sulfuric acid (98%) to the mixture through the dropping funnel. The slow addition is crucial to control the exothermic reaction.
- **Reaction & Distillation:** Gently heat the flask using a heating mantle. **Bromoethane-13C2**, being immiscible with water and having a low boiling point (37-40 °C), will co-distill with some unreacted reagents and byproducts. Continue the distillation until no more oily droplets are observed coming over.
- **Purification (Washing):** Transfer the distillate to a separatory funnel.
 - Wash with an equal volume of cold water to remove residual ethanol and some HBr.
 - Wash with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric or hydrobromic acid. Vent the funnel frequently to release CO₂ pressure.
 - Wash again with cold water.
- **Drying & Final Distillation:** Separate the lower organic layer (**Bromoethane-13C2** is denser than water) and dry it over anhydrous calcium chloride for 15-20 minutes. Perform a final, careful distillation, collecting the fraction that boils between 37-40 °C.

Quality Control and Analytical Characterization

Validation of the final product's identity and isotopic purity is non-negotiable. The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- GC-MS: Confirms the molecular weight and purity. The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak at m/z 110 and 112 (due to the natural abundance of bromine isotopes ^{79}Br and ^{81}Br), confirming the incorporation of two ^{13}C atoms. The chromatographic peak should be sharp and symmetrical, indicating high purity.
- ^{13}C NMR Spectroscopy: Provides definitive proof of the isotopic labeling position and purity. In a standard proton-decoupled ^{13}C NMR spectrum, unlabeled bromoethane exhibits two distinct signals: one for the methyl carbon (~ 19 ppm) and one for the methylene carbon (~ 28 ppm), which is deshielded by the electronegative bromine atom.^{[11][12]} For **Bromoethane- $^{13}\text{C}_2$** , because both carbons are ^{13}C , you will observe ^{13}C - ^{13}C coupling, resulting in a more complex splitting pattern (a doublet of doublets in a high-resolution spectrum) unless a specific decoupling sequence is used. The absence of significant signals at the chemical shifts for natural abundance bromoethane confirms high isotopic enrichment.

Application: Isotope Dilution Mass Spectrometry (IDMS)

The premier application of **Bromoethane- $^{13}\text{C}_2$** is as an internal standard (IS) for the precise quantification of unlabeled bromoethane or other ethylated compounds by IDMS.^{[13][14]} This technique is the gold standard for quantitative analysis in complex matrices like biological fluids, environmental samples, or pharmaceutical formulations.^[2] The IS is added at a known concentration at the earliest stage of sample preparation, correcting for analyte loss during extraction and for matrix-induced ion suppression or enhancement during MS analysis.^[1]

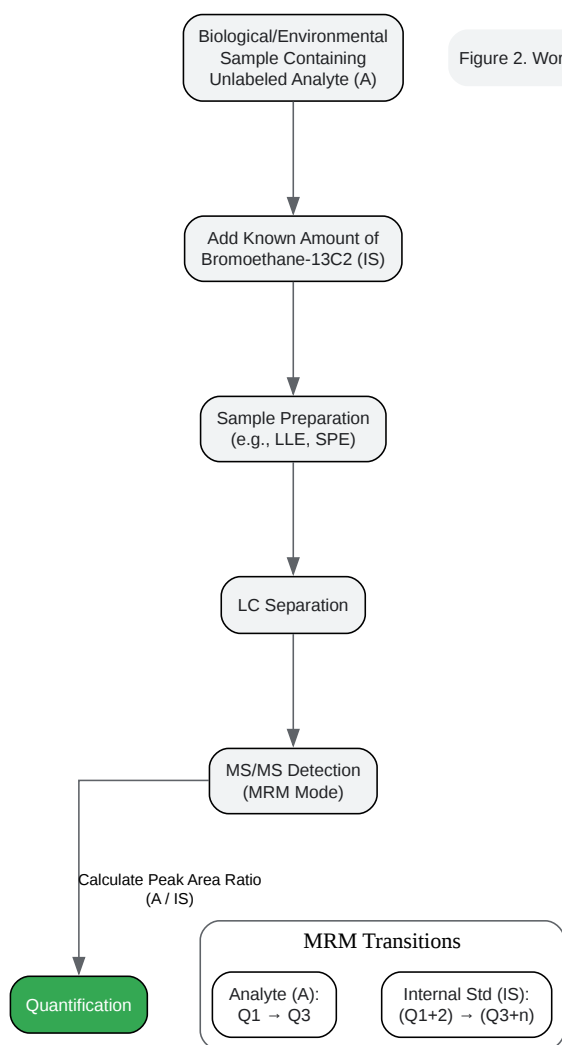


Figure 2. Workflow for quantitative analysis using Bromoethane-13C2 as an internal standard.

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Caption: IDMS Workflow using **Bromoethane-13C2**.

Protocol: Quantification of an Ethylating Agent Adduct using IDMS

This generalized protocol outlines the steps for using **Bromoethane-13C2** as an IS to quantify a hypothetical analyte, "Ethyl-Adduct X," in a plasma sample.

- Preparation of Standards:
 - Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with varying known concentrations of the certified reference standard of Ethyl-Adduct X.
 - Internal Standard Spiking: To each calibrator and unknown sample, add a fixed, known concentration of **Bromoethane-13C2** (or a ¹³C-labeled version of the actual analyte, if available). The key is consistency.
- Sample Extraction:
 - Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to each 1 volume of plasma sample (calibrators and unknowns).
 - Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a suitable C18 reverse-phase column to separate the analyte from other matrix components. The labeled and unlabeled analytes should have identical retention times.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires prior optimization of at least two specific precursor-to-product

ion transitions for both the analyte and the internal standard.

- Analyte Channel: Monitor the transition $[M+H]^+ \rightarrow [\text{Fragment}]^+$ for Ethyl-Adduct X.
- Internal Standard Channel: Monitor the corresponding mass-shifted transition $[(M+2)+H]^+ \rightarrow [\text{Fragment}]^+$ for the labeled analogue.
- Data Processing and Quantification:
 - Integrate the peak areas for both the analyte and the internal standard in each sample.
 - Calculate the Peak Area Ratio (PAR) = $\text{Area}(\text{Analyte}) / \text{Area}(\text{IS})$.
 - Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. The curve should be linear with a high correlation coefficient ($R^2 > 0.99$).
 - Determine the concentration of Ethyl-Adduct X in the unknown samples by interpolating their PAR values from the linear regression equation of the calibration curve. The use of the IS self-validates each injection, as a significant deviation in the IS peak area can flag an error in that specific sample's preparation or injection.[\[14\]](#)

Safety and Handling

Bromoethane is classified as a hazardous substance. It is flammable and suspected of being a carcinogen.[\[6\]](#) All handling should be performed in a chemical fume hood. Users should wear appropriate PPE, including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a refrigerated (2-8°C), well-ventilated area, protected from light.

Conclusion

Bromoethane-13C2 is a powerful and essential tool for researchers requiring the highest degree of confidence in their quantitative data. Its utility as an internal standard in isotope dilution mass spectrometry allows for the mitigation of analytical variability, leading to more accurate and reproducible results in pharmaceutical development, clinical diagnostics, and environmental monitoring. A thorough understanding of its synthesis, proper characterization,

and the principles behind its application ensures its effective and reliable use in advancing scientific discovery.

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- To cite this document: BenchChem. [Bromoethane-13C₂: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:

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